8,8-Dibromobicyclo[5.1.0]octane

Medium-ring synthesis Dibromocarbene addition Process chemistry

8,8-Dibromobicyclo[5.1.0]octane (C₈H₁₂Br₂, MW 267.99) is a strained bicyclic compound consisting of a cycloheptane ring fused to a gem-dibromocyclopropane at the C8 bridgehead position. It belongs to the gem-dihalobicyclo[n.1.0]alkane class and is most efficiently prepared via dibromocarbene addition to cycloheptene, typically using bromoform and potassium tert-butoxide, achieving a 90% isolated yield.

Molecular Formula C8H12Br2
Molecular Weight 267.99 g/mol
CAS No. 7124-41-6
Cat. No. B8486518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,8-Dibromobicyclo[5.1.0]octane
CAS7124-41-6
Molecular FormulaC8H12Br2
Molecular Weight267.99 g/mol
Structural Identifiers
SMILESC1CCC2C(C2(Br)Br)CC1
InChIInChI=1S/C8H12Br2/c9-8(10)6-4-2-1-3-5-7(6)8/h6-7H,1-5H2
InChIKeyMILKPYBKTSZFBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8,8-Dibromobicyclo[5.1.0]octane (CAS 7124-41-6): Procurement-Ready Gem-Dibromocyclopropane Building Block for Medium-Ring Synthesis


8,8-Dibromobicyclo[5.1.0]octane (C₈H₁₂Br₂, MW 267.99) is a strained bicyclic compound consisting of a cycloheptane ring fused to a gem-dibromocyclopropane at the C8 bridgehead position [1]. It belongs to the gem-dihalobicyclo[n.1.0]alkane class and is most efficiently prepared via dibromocarbene addition to cycloheptene, typically using bromoform and potassium tert-butoxide, achieving a 90% isolated yield . The geminal bromine atoms confer dual reactivity: they serve as leaving groups for ring expansion to trans-cyclooctene derivatives and as electrophilic centers for organometallic substitution, positioning this compound as a strategic intermediate distinct from its monobromo, dichloro, and ring-size homologs.

Why 8,8-Dibromobicyclo[5.1.0]octane Cannot Be Replaced by Ring-Size Homologs or Other Dihalides in Synthetic Planning


Superficially, 7,7-dibromobicyclo[4.1.0]heptane, 8,8-dichlorobicyclo[5.1.0]octane, or 9,9-dibromobicyclo[6.1.0]nonane appear to be interchangeable gem-dihalocyclopropane building blocks. In practice, ring size and halogen identity dictate the mechanistic pathway of key transformations: the eight-membered ring expansion of the [5.1.0] system proceeds with strict stereospecificity to exclusively trans products, whereas the nine-membered [6.1.0] homolog gives cis/trans mixtures under identical conditions [1]. Under NaH reduction, the [5.1.0] dibromide yields stable monobromides while the [6.1.0] analog undergoes complete ring opening to a cyclononadiene [2]. Furthermore, gem-dibromocyclopropanes are documented to be generally more reactive than their gem-dichloro counterparts in both ring-opening and organometallic substitution chemistry [3]. These are not subtle electronic variations but binary differences in product identity—making generic substitution a direct route to failed syntheses.

Quantitative Differentiation Evidence for 8,8-Dibromobicyclo[5.1.0]octane Against Its Closest Analogs


Synthesis Efficiency: 90% Yield vs. 52–65% for the 9,9-Dibromo [6.1.0] Homolog

Under optimized dibromocarbene addition conditions (cycloheptene, CHBr₃, t-BuOK, pentane, -5 to 20 °C, inert atmosphere), 8,8-dibromobicyclo[5.1.0]octane is obtained in 90% isolated yield after chromatographic purification . By direct comparison, the literature value for 9,9-dibromobicyclo[6.1.0]nonane—the immediate higher homolog synthesized from cyclooctene—is only 52–65% under analogous conditions . This 25–38 percentage point yield advantage translates to substantially lower cost per gram of isolable intermediate in multi-step sequences.

Medium-ring synthesis Dibromocarbene addition Process chemistry Cycloheptene functionalization

Stereochemical Fidelity in Silver(I)-Promoted Ring Expansion: Exclusive Trans vs. Condition-Dependent Cis/Trans Mixtures

In silver(I)-promoted solvolysis, 8,8-dibromobicyclo[5.1.0]octane (compound 2 in the study) reacts with silver tosylate or silver perchlorate to afford exclusively trans ring-expanded products—e.g., trans-2-bromo-3-tosyloxycyclooct-1-ene or trans-2-bromo-3-tert-butoxycyclooct-1-ene—indicative of a fully concerted disrotatory ring opening without free cationic intermediates [1]. In contrast, the nine-membered homolog 9,9-dibromobicyclo[6.1.0]nonane (compound 3) gives cis/trans mixtures whose ratio depends on nucleophile concentration and identity: with silver nitrate, the cis product predominates; with methanol as nucleophile, the trans:cis ratio is 90:10, shifting to 47:53 in tert-butyl alcohol [1]. The [5.1.0] system's lower homologue 2 'has been shown to react always completely concerted, apparently without intermediate cations, leading to trans eight-membered systems' [1].

Stereospecific synthesis Silver perchlorate solvolysis Trans-cyclooctene derivatives Ring expansion methodology

Chemoselective Reduction: Monobromide Retention vs. Complete Ring Opening in the [6.1.0] Homolog

Under identical NaH/HMPT reduction conditions, 8,8-dibromobicyclo[5.1.0]octane is cleanly converted to a mixture of cis- and trans-monobromide derivatives (8-bromobicyclo[5.1.0]octane) while the cyclopropane ring remains intact [1]. In sharp contrast, 9,9-dibromobicyclo[6.1.0]nonane undergoes complete ring opening under the same conditions to yield 1,2-cyclononadiene, which can become the exclusive reaction product [1]. This divergent chemoselectivity—reduction with ring retention vs. ring opening with allene formation—is dictated solely by the ring size of the bicyclic scaffold.

Chemoselective reduction Gem-dibromocyclopropane NaH reduction Ring-opening vs. retention

Higher-Order Organocuprate Double Substitution: One-Pot Access to 8,8-Dimethylbicyclo[5.1.0]octane Pharmacophores

8,8-Dibromobicyclo[5.1.0]octane undergoes efficient double substitution with higher-order organocuprates (Me₂Cu(CN)Li₂ or Me₂Cu(SCN)Li₂, prepared from MeLi and CuCN or CuSCN), followed by in situ MeI quench, to afford 8,8-dimethylbicyclo[5.1.0]octanes in good yields [1]. Furthermore, a one-pot unsymmetrical double substitution has been demonstrated: differential reaction of the trans-dibromide with a higher-order organocuprate followed by CO₂ or allyl bromide trapping yields unsymmetrically 8,8-disubstituted products in moderate yields [2]. Monobromo analogs (e.g., exo-8-bromobicyclo[5.1.0]octane) cannot achieve this sequential dual functionalization, and the gem-dichloro analog is reported to be significantly less reactive toward organocuprate displacement [3].

Organocuprate chemistry Gem-dimethylation Aromadendrane sesquiterpenes Unsymmetrical double substitution

Doering–Moore–Skattebøl Reaction: Established Entry to Strained 1,2-Cyclooctadiene for Cycloaddition Chemistry

8,8-Dibromobicyclo[5.1.0]octane is the canonical precursor for generating 1,2-cyclooctadiene via the Doering–Moore–Skattebøl reaction (treatment with methyllithium) . This strained cyclic allene is kinetically labile and dimerizes at ambient temperature via [2+2] cycloaddition, providing access to complex tetracyclic frameworks [1]. The reaction has been validated across multiple independent studies since its first report in 1966 [2], and the [5.1.0] dibromide scaffold is the established substrate for this transformation in the eight-membered ring series, as documented in the Science of Synthesis reference work . The 7,7-dibromobicyclo[4.1.0]heptane analog generates 1,2-cycloheptadiene—a different ring size—while the [6.1.0] system's allene formation is complicated by competing ring-opening pathways under reductive conditions.

Cyclic allenes Doering-Moore-Skattebøl reaction 1,2-Cyclooctadiene Strained intermediates

Where 8,8-Dibromobicyclo[5.1.0]octane (CAS 7124-41-6) Delivers Non-Substitutable Value: Application Scenarios Rooted in Quantitative Evidence


Stereochemically Pure Trans-Cyclooctene Derivative Synthesis via Ag(I)-Promoted Ring Expansion

When the synthetic target is a single-diastereomer trans-cyclooctenyl ether, alcohol, or amine—motifs essential for bioorthogonal tetrazine ligation handles and strained trans-cyclooctene (TCO) reagents—8,8-dibromobicyclo[5.1.0]octane is the precursor of choice. The concerted, stereospecific ring expansion documented by Loozen et al. [1] guarantees exclusively trans geometry without diastereomer separation, a property not shared by the 9,9-dibromobicyclo[6.1.0]nonane system which produces cis/trans mixtures (trans:cis ranging from 90:10 to 47:53 depending on solvent/nucleophile). The 90% synthesis yield from inexpensive cycloheptene further strengthens the economic case for this scaffold in medium-scale TCO production.

8,8-Dimethylbicyclo[5.1.0]octane Pharmacophore Construction for Aromadendrane Natural Product Synthesis

The gem-dibromo motif is the entry point for constructing the 8,8-dimethyl substitution pattern found in aromadendrane sesquiterpenes. Higher-order organocuprate double methylation, as demonstrated by Harayama et al. [1], directly installs both methyl groups at the cyclopropane bridgehead. The one-pot unsymmetrical double substitution protocol further enables differential functionalization for analogs. Neither the monobromo nor dichloro analog can perform this dual C–C bond formation, making the dibromo compound irreplaceable for medicinal chemistry campaigns targeting this natural product family.

1,2-Cyclooctadiene Generation for Strained-Intermediate Cycloaddition Methodology

The Doering–Moore–Skattebøl reaction of 8,8-dibromobicyclo[5.1.0]octane with methyllithium generates 1,2-cyclooctadiene—a highly strained cyclic allene that spontaneously dimerizes to tetracyclic frameworks or can be trapped in situ [1]. This transformation is specific to the [5.1.0] scaffold for accessing the eight-membered cyclic allene; the [4.1.0] and [6.1.0] homologs generate allenes of different ring sizes and cannot serve as surrogates. The reaction's status as a named transformation in Science of Synthesis [1] confirms its established role in the synthetic chemist's toolbox.

Building Block for Pentalene Ligand Synthesis in Organometallic Chemistry

Carbene-induced rearrangement of 8,8-dibromobicyclo[5.1.0]octa-2,4-dienes—accessible from the parent dibromide—provides a straightforward solution route to substituted pentalene ligands for organometallic complex synthesis [1]. This application leverages the dibromide as a masked dihydropentalene precursor, a transformation inaccessible from monobromo or dichloro analogs due to the requirement for geminal leaving groups in the rearrangement step.

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